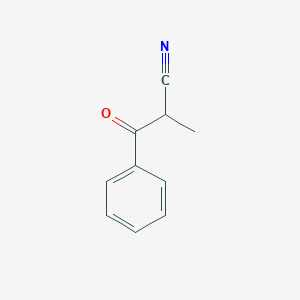

2-Methyl-3-oxo-3-phenylpropanenitrile

Description

Contextual Significance of Substituted Propanenitrile Scaffolds in Chemical Research

In chemical research, particularly in the life sciences, a "scaffold" refers to a core molecular structure whose periphery can be systematically modified to explore chemical space and achieve a desired function. nih.gov These scaffolds provide the foundation for creating multifunctional molecules by allowing for the organized, covalent attachment of various building blocks. mdpi.com The design and synthesis of these core structures are pivotal for applications ranging from diagnostics to therapeutics. mdpi.com

Substituted propanenitrile scaffolds, and the broader class of β-ketonitriles, are of significant interest due to their inherent reactivity and utility as precursors to a wide array of more complex molecules. nih.govoncotarget.com Their structure is primed for participation in a variety of chemical transformations to generate polyfunctional compounds and, notably, heterocyclic systems. nih.govresearchgate.net For instance, the related compound 3-oxo-3-phenylpropanenitrile serves as a key CH-acid in Michael addition reactions with conjugated enynones to produce δ-diketones. nih.gov These resulting diketones are, in turn, valuable precursors for synthesizing heterocyclic compounds such as substituted 1,2-diazepines through reactions with hydrazine. nih.gov This demonstrates the capacity of the propanenitrile core to act as a foundational element for building intricate molecular frameworks.

Strategic Positioning of 2-Methyl-3-oxo-3-phenylpropanenitrile as an Activated Building Block

This compound is strategically positioned as an activated building block in organic synthesis. Its value stems from the unique arrangement of three key functional groups: a phenyl ketone, a nitrile, and a methyl group on the α-carbon. This combination renders the α-carbon a reactive site, facilitating its use in carbon-carbon bond-forming reactions. The presence of both a nucleophilic nitrile and an electrophilic ketone group within the same molecule allows for diverse and programmable reaction pathways.

The synthesis of this compound highlights its role as a product of targeted chemical assembly. A documented high-yield synthesis involves the reaction of propanenitrile with ethyl benzoate (B1203000) in the presence of a strong base, lithium hexamethyldisilazane (B44280) (LiHMDS), in tetrahydrofuran (B95107) (THF). chemicalbook.com This reaction proceeds over four hours at room temperature and, following an acidic workup, produces this compound in excellent yield. chemicalbook.com The ability to construct this multifunctional molecule efficiently makes it an attractive and accessible tool for synthetic chemists.

Below is a table of key properties for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₀H₉NO | nih.govuni.lu |

| Molecular Weight | 159.18 g/mol | nih.gov |

| CAS Number | 7391-29-9 | nih.gov |

| Canonical SMILES | CC(C#N)C(=O)C1=CC=CC=C1 | nih.gov |

| InChI Key | QSQMLMUBVHLHFM-UHFFFAOYSA-N | nih.gov |

| XLogP3 | 2.1 | nih.gov |

| Monoisotopic Mass | 159.068413911 Da | nih.gov |

Overview of Key Research Areas and Methodological Frameworks

Research involving this compound and related β-ketonitriles primarily focuses on their application in the synthesis of complex organic molecules, especially heterocycles. The methodological frameworks employed leverage the compound's inherent reactivity. Key reaction types include condensations, alkylations, and multicomponent reactions where the β-ketonitrile serves as a potent nucleophile or precursor thereto.

One of the most important methodological frameworks is the Michael addition, where the carbanion generated from a β-ketonitrile adds to an α,β-unsaturated carbonyl compound. nih.gov As demonstrated with the closely related 3-oxo-3-phenylpropanenitrile, this reaction is highly effective for creating δ-dicarbonyl compounds, which are versatile intermediates for further cyclization reactions. nih.gov The reaction conditions can be controlled, for example, by the choice of base, with sodium methoxide (B1231860) and lithium diisopropylamide (LDA) being effective. nih.gov

The synthesis of β-ketonitriles itself is an active area of research, with modern methods seeking to improve efficiency and reduce the need for harsh reagents. For example, transition-metal-catalyst-free methods have been developed for the synthesis of this compound class from amides and various nitriles. rsc.org A specific synthesis of this compound is detailed in the table below.

Table 2: Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Time | Yield | Reference |

|---|

Delimitation of Research Scope and Focus

This article is strictly focused on the chemical characteristics and synthetic utility of this compound as a building block in organic chemistry. The discussion is centered on its structural significance, methods of its synthesis, and its application in constructing more complex molecules, as informed by contemporary chemical research. The scope of this work is intentionally delimited to these areas. Consequently, this article does not include information regarding the biological activity, pharmacological effects, dosage, administration, or safety and toxicological profiles of the compound. The aim is to provide a concise and scientifically grounded overview from the perspective of a synthetic chemist.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-3-oxo-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQMLMUBVHLHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292180 | |

| Record name | 2-methyl-3-oxo-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7391-29-9 | |

| Record name | NSC80669 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-3-oxo-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzoylpropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Methyl 3 Oxo 3 Phenylpropanenitrile

Foundational Synthetic Routes to the 2-Methyl-3-oxo-3-phenylpropanenitrile Core Structure

The synthesis of this compound is accessible through several established chemical transformations. These routes primarily involve the strategic formation of carbon-carbon bonds to construct the core propanenitrile framework.

Alkylation Strategies for Phenylacetonitrile Derivatives

One fundamental approach to synthesizing the target molecule is through the α-alkylation of phenylacetonitrile. This method leverages the acidity of the α-proton of the nitrile group, which can be deprotonated by a suitable base to form a carbanion. This nucleophilic carbanion can then react with an appropriate electrophile to introduce substituents at the α-position.

The "borrowing hydrogen" methodology represents a contemporary and efficient strategy for the α-alkylation of nitriles with alcohols. researchgate.netacs.org This process typically involves a metal catalyst that facilitates the temporary oxidation of the alcohol to an aldehyde. acs.org The aldehyde then undergoes a Knoevenagel condensation with the phenylacetonitrile, followed by the reduction of the resulting α,β-unsaturated nitrile intermediate to yield the α-alkylated product. acs.org Cobalt and copper-based catalysts have been reported to be effective for this transformation. researchgate.netacs.org

Transition-metal-free approaches have also been developed, utilizing a base such as potassium tert-butoxide (KOtBu) to promote the α-alkylation of arylacetonitriles with alcohols. researchgate.net The reaction of phenylacetonitrile with halogenated derivatives in a heterogeneous basic medium, composed of aqueous sodium hydroxide and dimethyl sulfoxide, is another documented alkylation process. google.com

| Alkylation Strategy | Catalyst/Base | Reactants | Key Features |

| Borrowing Hydrogen | Cobalt or Copper Catalyst | Phenylacetonitrile, Alcohol | Involves temporary alcohol oxidation to an aldehyde. researchgate.netacs.org |

| Base-Promoted | Potassium tert-butoxide (KOtBu) | Arylacetonitrile, Alcohol | Transition-metal-free approach. researchgate.net |

| Heterogeneous Basic Medium | Aqueous Sodium Hydroxide, DMSO | Phenylacetonitrile, Halogenated Derivative | Applicable for producing derivatives like 1-phenyl cyclopentanecarboxylic acid. google.com |

Preparative Approaches Utilizing 3-Oxo-3-phenylpropanenitrile (Benzoylacetonitrile) as an Intermediate

A significant and widely employed route to this compound involves the methylation of the intermediate, 3-oxo-3-phenylpropanenitrile, also known as benzoylacetonitrile. researchgate.net This β-ketonitrile is a versatile precursor in the synthesis of various organic compounds, particularly heterocyclic structures. researchgate.net The presence of the acidic methylene group between the carbonyl and nitrile functionalities makes it amenable to alkylation reactions.

The Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones in the presence of a base like sodium methoxide (B1231860) is a documented reaction, leading to the formation of polyfunctional δ-diketones. nih.govmdpi.com This highlights the reactivity of the α-carbon of benzoylacetonitrile as a nucleophile. While this specific reaction does not yield the target compound, it demonstrates a key reactive principle that underpins its use as an intermediate.

The synthesis of the pivotal intermediate, benzoylacetonitrile, can be achieved through several methods. A common and historical approach is the Claisen condensation of a benzoate (B1203000) ester, such as ethyl benzoate, with acetonitrile in the presence of a strong base like sodium methoxide. researchgate.net

More contemporary methods have also been developed. For instance, the reaction of unactivated amides, such as N,N-dimethylbenzamide, with acetonitrile in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) under flow reaction conditions can produce benzoylacetonitriles in good yields. bohrium.comkorea.ac.kr This method has been optimized for continuous flow systems, with temperatures around 75°C providing favorable results. bohrium.com Another approach involves the reaction of esters with cyanides in the presence of potassium tert-butoxide in tetrahydrofuran (B95107). chemicalbook.com

| Benzoylacetonitrile Synthesis Method | Key Reagents | Reaction Conditions |

| Claisen Condensation | Ethyl benzoate, Acetonitrile, Sodium Methoxide | Elevated temperatures (e.g., 80°C to 120°C). |

| Amide Transformation (Flow Reaction) | N,N-dimethylbenzamide, Acetonitrile, LiHMDS | Continuous flow system, 75°C. bohrium.comkorea.ac.kr |

| Ester-Cyanide Reaction | Ethyl ester, Cyanide, Potassium tert-butoxide | Ambient temperature in THF. chemicalbook.com |

Mechanistic Insights into Methylation and Related Functionalization Reactions

The methylation of β-ketonitriles like benzoylacetonitrile proceeds via the formation of a resonance-stabilized enolate anion. The presence of both the carbonyl and nitrile groups significantly increases the acidity of the α-protons, facilitating their removal by a base. The resulting enolate can then act as a nucleophile, attacking a methylating agent such as methyl iodide.

In the context of alkylation of phenylacetonitrile derivatives via the "borrowing hydrogen" mechanism, the reaction is believed to proceed through several key steps. acs.org Initially, the alcohol is dehydrogenated to an aldehyde in the presence of the catalyst. acs.org This is followed by a base-catalyzed Knoevenagel condensation between the aldehyde and the nitrile to form an α,β-unsaturated nitrile intermediate. acs.org Finally, this intermediate is reduced by the "borrowed" hydrogen from the catalyst to yield the α-alkylated nitrile product. acs.org

Advanced Synthetic Transformations Leading to this compound and its Proximal Analogs

Modern synthetic chemistry offers sophisticated methods for the construction of complex molecules, often with improved efficiency and atom economy.

Multi-component Reaction Paradigms for Constructing Propanenitrile Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a powerful tool in organic synthesis. nih.govfrontiersin.org They offer advantages in terms of efficiency, reduced waste, and the rapid generation of molecular diversity. frontiersin.orgresearchgate.net

Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are prominent examples. nih.govfrontiersin.org The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce an α-acyloxy carboxamide. nih.gov The Ugi four-component reaction (U-4CR) adds a primary amine to this mixture to generate a dipeptide-like structure. nih.gov While not directly reported for the synthesis of this compound, these MCRs provide a strategic framework for the convergent synthesis of highly functionalized molecules and could potentially be adapted for the construction of related propanenitrile derivatives.

The Knoevenagel condensation, a key step in some of the foundational routes discussed, can also be a component of MCRs. researchgate.net For example, the multicomponent condensation of cyanothioacetamide, carbonyl compounds, and enamines, initiated by a Knoevenagel reaction, leads to the formation of 2-thionicotinonitriles. researchgate.net This demonstrates the potential for combining fundamental reactions into more complex, one-pot transformations for the synthesis of nitrile-containing compounds.

Application of Catalytic Methods in Targeted Synthesis

The application of catalytic methods for the specific, targeted synthesis of this compound is not extensively documented in the available scientific literature. The primary synthetic routes, such as the Claisen-type condensation and the reaction of activated amides with nitriles, are typically promoted by stoichiometric quantities of strong bases rather than catalytic systems. rsc.org These bases are consumed in the reaction to drive the equilibrium towards the product by deprotonating the resulting β-ketonitrile, which is more acidic than the starting nitrile or alcohol byproducts.

While there is broad research into the catalytic synthesis of benzonitriles and related compounds using various catalytic systems, including N-heterocyclic carbenes and photocatalysis, these applications are generally for different structural motifs, such as the atroposelective synthesis of axially chiral benzonitriles or the formation of aryl nitriles from other precursors. nih.govresearchgate.net The direct catalytic synthesis of this compound from its common precursors has not been a primary focus of the reviewed research, which instead relies on established stoichiometric methods.

Sustainable and Atom-Economical Synthetic Considerations

The principles of green chemistry, particularly atom economy, are crucial for evaluating the sustainability of synthetic routes. nih.gov Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. skpharmteco.com

The traditional synthetic routes to this compound exhibit varying degrees of atom economy. Condensation reactions, such as the Claisen-type condensation, are inherently less atom-economical as they produce stoichiometric byproducts. nih.gov In the synthesis from ethyl benzoate and propionitrile, the byproduct is ethanol.

The theoretical percent atom economy for this reaction can be calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The data for this calculation is presented in the interactive table below.

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | Reactant |

| Propionitrile | C₃H₅N | 55.08 | Reactant |

| This compound | C₁₀H₉NO | 159.18 | Product |

| Ethanol | C₂H₅OH | 46.07 | Byproduct |

| Calculated Atom Economy | 77.56% |

This calculation shows that even with a 100% chemical yield, a significant portion of the reactant mass is converted into a byproduct, highlighting the inefficiency from a sustainability perspective.

Elucidating the Reactivity Profile and Organic Transformations of 2 Methyl 3 Oxo 3 Phenylpropanenitrile

Nucleophilic Addition Reactions

The presence of an acidic α-hydrogen, further activated by the adjacent nitrile and phenyl ketone groups, makes 2-methyl-3-oxo-3-phenylpropanenitrile a potent nucleophile upon deprotonation. This reactivity is central to its participation in nucleophilic addition reactions.

While specific studies on this compound are not extensively documented in peer-reviewed literature, the reactivity of the closely related compound, 3-oxo-3-phenylpropanenitrile, provides significant insight into its expected behavior in Michael addition reactions. The addition of a methyl group at the α-position is anticipated to influence the steric and electronic environment of the carbanion, potentially affecting reaction rates and stereoselectivity.

The reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones, specifically 1,5-diarylpent-2-en-4-yn-1-ones, in the presence of a base like sodium methoxide (B1231860), proceeds via a regioselective Michael addition to the carbon-carbon double bond. nih.govnih.govmdpi.com This reaction affords polyfunctional δ-diketones, which are valuable intermediates for the synthesis of various heterocyclic compounds. nih.govnih.govmdpi.com The reaction is typically carried out in methanol at room temperature. nih.govnih.govmdpi.com

A plausible mechanism for this transformation begins with the deprotonation of the α-carbon of 3-oxo-3-phenylpropanenitrile by the base, forming a stabilized enolate. This enolate then acts as the nucleophile, attacking the electrophilic β-carbon of the enynone in a conjugate addition. Subsequent protonation of the resulting enolate yields the δ-diketone product. nih.gov

The general reaction scheme is as follows:

Scheme 1: General reaction of 3-oxo-3-phenylpropanenitrile with a linear conjugated enynone.

The yields of these reactions are generally good, ranging from 53% to 98%. nih.govnih.gov The efficiency of the reaction can be influenced by the nature of the substituents on the aromatic rings of the enynone. nih.gov

Table 1: Examples of δ-Diketone Formation from 3-oxo-3-phenylpropanenitrile and Linear Conjugated Enynones

| Entry | Ar¹ | Ar² | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ph | Ph | 4 | 85 |

| 2 | Ph | 4-MeC₆H₄ | 4 | 92 |

| 3 | Ph | 4-MeOC₆H₄ | 4 | 75 |

| 4 | Ph | 4-ClC₆H₄ | 4 | 98 |

Data sourced from Igushkina, A. V., et al. (2022). nih.gov

The Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones results in the formation of a new stereocenter, leading to the potential for diastereomeric products. nih.govnih.gov Experimental studies have shown that these reactions typically yield a mixture of two diastereomers. nih.govnih.gov The ratio of these diastereomers has been observed to be approximately 2.5:1, indicating a moderate level of diastereoselectivity. nih.govnih.gov

The stereochemical outcome is determined during the initial nucleophilic attack of the planar enolate on the carbon-carbon double bond of the enynone. The anion can approach the double bond from either face, leading to the formation of two different diastereomeric intermediate anions. nih.gov Subsequent protonation of these intermediates then furnishes the observed mixture of diastereomeric δ-diketones. nih.gov The modest diastereoselectivity suggests that the transition states leading to the two diastereomers are relatively close in energy.

Michael Addition Reactions with Unsaturated Systems

Cyclization Reactions and Heterocyclic Annulation

The functional group array in this compound makes it a suitable precursor for the synthesis of various heterocyclic systems. The ketone and nitrile functionalities can participate in cyclocondensation reactions with appropriate binucleophiles.

The synthesis of isoxazoles often involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine. nih.gov β-Ketonitriles, such as this compound, can serve as effective precursors for 3-amino-5-substituted isoxazoles.

The general mechanism involves the initial reaction of hydroxylamine with the ketone carbonyl group to form an oxime intermediate. This is followed by an intramolecular cyclization where the nitrogen of the oxime attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization leads to the formation of the aromatic isoxazole ring. The presence of the methyl group on the α-carbon would result in a 4-methyl-substituted isoxazole.

While specific studies detailing the synthesis of isoxazoles from this compound are not extensively reported in the primary literature, the established reactivity of β-ketonitriles strongly supports its utility in this context. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-oxo-3-phenylpropanenitrile |

| 1,5-diarylpent-2-en-4-yn-1-one |

| Sodium methoxide |

| δ-Diketone |

| Isoxazole |

Derivatization to 1,2-Diazepines via Heterocyclization

The synthesis of seven-membered heterocyclic rings, such as 1,2-diazepines, is of significant interest due to their presence in various pharmacologically active compounds. The structural backbone of this compound serves as a versatile starting point for constructing these systems. A key synthetic strategy involves a preliminary Michael addition reaction, followed by a heterocyclization step.

Research has demonstrated that the related compound, 3-oxo-3-phenylpropanenitrile, undergoes a regioselective Michael addition to linear conjugated enynones (1,5-diarylpent-2-en-4-yn-1-ones) in the presence of a base like sodium methoxide. nih.govresearchgate.netnih.gov This initial reaction yields polyfunctional δ-diketones. These diketone intermediates are then subjected to heterocyclization with hydrazine, which leads to the formation of substituted 5,6-dihydro-4H-1,2-diazepines in good yields. nih.govresearchgate.netnih.gov

The plausible reaction mechanism commences with the base-mediated formation of a carbanion from 3-oxo-3-phenylpropanenitrile, which then acts as a nucleophile in a Michael 1,4-addition to the enynone system. Subsequent protonation yields the δ-diketone intermediate. The final ring closure is achieved by reacting this intermediate with hydrazine, where the two nitrogen atoms of hydrazine condense with the two ketone functionalities of the δ-diketone to form the seven-membered diazepine ring. nih.govresearchgate.net This synthetic route highlights the utility of the 3-oxo-3-phenylpropanenitrile framework as a C-C-C synthon for building complex heterocyclic structures.

Table 1: Synthesis of δ-Diketones from 3-Oxo-3-phenylpropanenitrile and Enynones Data adapted from studies on the unmethylated analogue.

| Entry | Enynone Substrate (Ar¹) | Enynone Substrate (Ar²) | Reaction Time (h) | Yield (%) |

| 1 | Phenyl | Phenyl | 4 | 90 |

| 2 | 4-Tolyl | Phenyl | 4 | 92 |

| 3 | 4-Methoxyphenyl | Phenyl | 4 | 85 |

| 4 | Phenyl | 4-Bromophenyl | 4 | 98 |

Radical Cyclization Mediated by Transition Metals

Transition metal-mediated reactions provide a powerful tool for the formation of carbon-carbon bonds through radical pathways. The active methylene group in β-ketonitriles like this compound is particularly susceptible to oxidation by certain transition metal salts, initiating a cascade of reactions that can lead to the formation of cyclic compounds.

Manganese(III) acetate, Mn(OAc)₃, is a well-established one-electron oxidant used to generate α-carbonyl radicals from 1,3-dicarbonyl compounds. This reactivity has been extensively applied in the synthesis of various heterocyclic systems, including polysubstituted dihydrofurans.

The general mechanism involves the single-electron oxidation of the enol form of the β-ketonitrile by Mn(III) acetate. This process generates a manganese(III)-enolate complex, which then undergoes reduction of Mn(III) to Mn(II) and forms a carbon-centered α-carbonyl radical. This highly reactive radical can then add to the double bond of an alkene. The resulting adduct radical can undergo further oxidation, typically facilitated by a co-oxidant like copper(II) acetate or by another equivalent of Mn(OAc)₃, to form a carbocation. Subsequent intramolecular trapping of this cation by the enolate oxygen leads to ring closure and the formation of the dihydrofuran ring.

This method is particularly effective for synthesizing highly substituted furan derivatives, which are common motifs in natural products. The reaction conditions, including the choice of solvent (often acetic acid) and the presence of co-oxidants, can influence the reaction pathway and the ultimate fate of the radical intermediates.

Intramolecular Cyclization Pathways Leading to Fused Ring Systems

The inherent functionality within the this compound scaffold can be exploited to construct complex polycyclic and fused ring systems through intramolecular cyclization reactions. By introducing appropriate reactive groups onto the main structure, derivatives of the title compound can be designed to undergo programmed ring closures.

One such strategy involves the base-catalyzed intramolecular cyclization of activated β-oxonitriles. For example, studies on complex triterpenoid systems containing a 2-cyano-3,10-diketone fragment have shown that under basic conditions (t-BuOK in t-BuOH), an intramolecular nitrile-anionic cyclization occurs to form a pentacyclic β-ketonitrile fused ring system. mdpi.com This transformation relies on the deprotonation of a carbon alpha to one of the carbonyl groups, followed by nucleophilic attack of the resulting carbanion onto the nitrile carbon, leading to a new fused ring.

Alternatively, under acidic conditions (TsOH in benzene), the same 2-cyano-3,10-diketone fragment can undergo a different intramolecular cyclization pathway. This involves the acid-catalyzed enolization of an oxo group, followed by heterocyclization to form a fused 2S-cyano-pyran-3-one ring. mdpi.comresearchgate.net These examples demonstrate that derivatives of β-ketonitriles are valuable precursors for fused ring systems, with the specific reaction pathway and resulting structure being controllable by the choice of acidic or basic catalysis.

Elimination Reactions Catalyzed by this compound

Despite extensive searches of the scientific literature, no studies were found that describe this compound or related β-ketonitriles acting as catalysts for elimination reactions. The available research focuses on the synthesis of β-ketonitriles from alcohols or their use as substrates in various reactions, rather than their application as catalysts to promote the elimination of hydroxyl, carbonyl, or other functional groups. Therefore, scientifically accurate and verifiable information for the following subsections could not be provided.

Information not available in the searched scientific literature.

Information not available in the searched scientific literature.

Vinylic Substitution Reactions Involving Related Ketenedithioacetal Intermediates

The ketenedithioacetal derivative of this compound, namely 2-benzoyl-2-methyl-3,3-bis(methylthio)acrylonitrile, serves as a highly versatile intermediate in organic synthesis. These intermediates are typically prepared from active methylene compounds like aroylacetonitriles. The structure of these ketenedithioacetals is characterized by a carbon-carbon double bond substituted with both electron-withdrawing groups (benzoyl and cyano) and two electron-releasing methylthio groups. This "push-pull" electronic arrangement makes the double bond highly polarized and susceptible to nucleophilic attack.

The reactivity of these intermediates is dominated by the facile displacement of one of the methylthio groups, which acts as an excellent leaving group in the form of methanethiolate. This process occurs via a nucleophilic vinylic substitution mechanism, providing a powerful route for the synthesis of a wide array of highly functionalized and heterocyclic compounds. The general mechanism involves the addition of a nucleophile to the β-carbon (the carbon atom bearing the two methylthio groups), followed by the elimination of a methanethiolate anion to restore the double bond.

Detailed research has demonstrated the utility of these intermediates in reactions with various nucleophiles. For instance, α-oxo ketene dithioacetals are known to be valuable 1,3-electrophilic synthons. Their reaction with binucleophiles, such as hydrazines, hydroxylamine, and amidrazones, is a particularly effective strategy for constructing five-membered heterocyclic rings.

One illustrative example is the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate, a close analogue of the ketenedithioacetal derived from this compound, with N-arylbenzamidrazones. In this reaction, the amidrazone acts as a nitrogen-based binucleophile. The initial step is the nucleophilic attack of one of the amino groups onto the electron-deficient double bond of the ketenedithioacetal, leading to the displacement of a methylthio group. This is followed by an intramolecular cyclization and subsequent elimination of a second molecule (in this case, often the ester group or a related fragment), resulting in the formation of highly substituted mercapto pyrazole derivatives. researchgate.net The reaction proceeds efficiently and provides a clear pathway to complex heterocyclic systems from simple precursors. researchgate.net

The scope of this transformation is broad, with various nucleophiles being successfully employed to displace the methylthio group, leading to diverse molecular architectures. The table below summarizes the outcomes of vinylic substitution reactions on a representative aroylketene dithioacetal intermediate with different classes of nucleophiles.

| Nucleophile Class | Specific Nucleophile | Reaction Conditions | Product Type | Reference Example |

|---|---|---|---|---|

| Nitrogen Nucleophiles | N-Arylbenzamidrazones | Ethanol, Triethylamine (Et3N), DMF | Mercapto Pyrazole Derivatives | Reaction with ethyl 2-cyano-3,3-bis(methylthio)acrylate researchgate.net |

| Nitrogen Nucleophiles | Primary/Secondary Amines | Heating in a suitable solvent (e.g., Ethanol, Dioxane) | Enamines (e.g., 2-Cyano-3-amino-3-(methylthio)acrylates) | General reactivity pattern of ketene dithioacetals |

| Nitrogen Nucleophiles | Hydrazine | Reflux in Ethanol | Aminopyrazoles | General reactivity pattern of ketene dithioacetals |

| Oxygen Nucleophiles | Alkoxides / Hydroxide | Alcoholic or aqueous base | β-keto esters or acids (via hydrolysis) | General reactivity pattern of ketene dithioacetals |

| Sulfur Nucleophiles | Thiolates (Mercaptides) | Polar aprotic solvent (e.g., DMF) | Tris(thio)ethylene derivatives | Reaction with related dichloroacrylonitriles researchgate.net |

This synthetic strategy highlights the importance of ketenedithioacetals derived from compounds like this compound as pivotal building blocks in modern organic chemistry for accessing complex molecular targets.

Strategic Synthetic Applications of 2 Methyl 3 Oxo 3 Phenylpropanenitrile As a Versatile Building Block

Advanced Applications in Heterocyclic Compound Synthesis

2-Methyl-3-oxo-3-phenylpropanenitrile, also known as 2-benzoylpropionitrile, is a highly versatile building block in organic synthesis due to the strategic placement of its ketone and nitrile functional groups. These reactive sites allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds.

As a Precursor for Nitrogen-Containing Heterocycles (e.g., Pyridines, Diazepines)

The utility of β-ketonitriles is well-established in the synthesis of nitrogen-containing heterocycles. While specific literature detailing the use of the 2-methyl substituted variant is limited, the closely related compound 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile) serves as an excellent model for these transformations.

Pyridines: The synthesis of pyridine derivatives often relies on the condensation of 1,5-dicarbonyl compounds with an ammonia source. While direct routes from this compound are not extensively documented, its analogue, benzoylacetonitrile, is a key intermediate in various pyridine syntheses. For instance, δ-dioxonitriles, which can be formed from precursors like benzoylacetonitrile, undergo Ni-catalyzed reactions with arylboronic acids where the cyano group participates in the formation of the pyridine ring nih.govresearchgate.net. General synthetic strategies for pyridines often involve the condensation of carbonyl compounds, cycloaddition reactions, or the Hantzsch approach, which utilizes β-dicarbonyl compounds. baranlab.orgmdpi.com

Diazepines: The construction of the seven-membered diazepine ring can be effectively achieved using precursors derived from β-ketonitriles. Research has demonstrated that 3-oxo-3-phenylpropanenitrile can undergo a Michael addition to linear conjugated enynones. This reaction produces polyfunctional δ-diketones, which are valuable intermediates nih.govresearchgate.netnih.gov. These resulting δ-diketones can then be treated with hydrazine (N₂H₄) to induce heterocyclization, yielding substituted 5,6-dihydro-4H-1,2-diazepines in good yields nih.govresearchgate.netnih.gov. This two-step process highlights a strategic pathway to diazepine scaffolds, which are significant in medicinal chemistry.

A summary of the synthesis of a diazepine precursor using 3-oxo-3-phenylpropanenitrile is presented below.

Table 1: Synthesis of δ-Diketone Precursors for Diazepines via Michael Addition

| Entry | Enynone Reactant | Base | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 1,5-diphenylpent-2-en-4-yn-1-one | MeONa | 4 | 90 | nih.gov |

| 2 | 1-(p-tolyl)-5-phenylpent-2-en-4-yn-1-one | MeONa | 4 | 92 | nih.gov |

| 3 | 1-(4-methoxyphenyl)-5-phenylpent-2-en-4-yn-1-one | MeONa | 4 | 85 | nih.gov |

| 4 | 1-(4-fluorophenyl)-5-phenylpent-2-en-4-yn-1-one | MeONa | 4 | 98 | nih.gov |

| 5 | 1-(4-chlorophenyl)-5-phenylpent-2-en-4-yn-1-one | MeONa | 4 | 97 | nih.gov |

Synthesis of Oxygen-Containing Heterocycles (e.g., Dihydrofurans, Isoxazoles)

The dual functionality of this compound also makes it a suitable starting material for oxygen-containing heterocycles.

Dihydrofurans: The synthesis of 2,3-dihydrofurans can be achieved through various routes, including the catalytic isomerization of 2,5-dihydrofurans or the reaction of carbonyl ylides via 1,5-electrocyclization researchgate.netgoogle.com. While direct synthesis from this compound is not prominently featured in available literature, its nature as a β-dicarbonyl equivalent suggests its potential utility in reactions such as palladium-catalyzed cycloadditions with propargylic esters, which are known to produce dihydrofurans. organic-chemistry.org

Isoxazoles: this compound is explicitly noted as a reagent for the synthesis of isoxazoles, which are used as pharmaceuticals and pesticides biosynth.com. The general synthetic route for producing isoxazoles from β-ketonitriles involves a condensation reaction with hydroxylamine nih.gov. This reaction proceeds via the formation of an oxime intermediate from the ketone, followed by an intramolecular cyclization where the hydroxyl group attacks the nitrile carbon, leading to the formation of the isoxazole ring. This method is a common and effective way to produce 3-aminoisoxazole derivatives nih.gov.

Table 2: General Methods for Isoxazole Synthesis

| Method | Reactants | Key Reagents | Resulting Isoxazole Type | Reference |

|---|---|---|---|---|

| Condensation | β-Ketonitrile, Hydroxylamine | Aqueous Ethanol | 3-Aminoisoxazoles | nih.gov |

| Cycloaddition | Terminal Alkynes, Aldehydes, Hydroxylamine | n-BuLi, I₂ | 3,5-Disubstituted isoxazoles | |

| Four-Component Coupling | Terminal Alkyne, Hydroxylamine, Carbon Monoxide, Aryl Iodide | Palladium Catalyst | Pyrazole or Isoxazole derivatives | organic-chemistry.org |

| Nitrile Oxide Cycloaddition | α-Methylene Nitro Precursors or Oximes | Dehydrating or Chlorinating Agents | 3-Aryl isoxazoles | nih.gov |

Construction of Complex Organic Architectures

The reactivity of this compound enables its use in building more elaborate molecular structures beyond simple heterocycles.

Preparation of Polyfunctionalized Compounds for Diverse Chemical Applications

The synthesis of molecules bearing multiple functional groups is crucial for accessing compounds with diverse chemical properties and applications. The Michael addition reaction involving the non-methylated analogue, 3-oxo-3-phenylpropanenitrile, provides a clear example of how this class of compounds can be used to generate complex, polyfunctionalized architectures nih.govresearchgate.net. The reaction with conjugated enynones yields δ-diketones that possess ketone, nitrile, and alkyne functionalities within the same molecule nih.govresearchgate.netnih.gov. These polyfunctional products serve as valuable precursors for a wide range of further chemical transformations and for the synthesis of carbocycles and other heterocycles researchgate.net.

Design and Synthesis of Precursors for Advanced Materials

The functional groups present in this compound—a phenyl ring, a ketone, and a nitrile—offer multiple points for modification, suggesting its potential as a precursor for advanced materials. The reactive nature of the molecule allows it to serve as a building block for larger, more complex organic structures that could be incorporated into polymers, dyes, or other functional materials. While specific applications in advanced materials are not extensively detailed in the current literature, its role as a versatile synthetic intermediate implies potential for creating monomers for polymerization or core structures for functional dyes.

Role in the Preparation of Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have binding sites that are complementary in shape, size, and functionality to a specific template molecule nih.govresearchgate.net. The process involves polymerizing functional monomers and a cross-linker in the presence of a template molecule. After polymerization, the template is removed, leaving behind specific recognition sites nih.gov.

While the direct use of this compound as a template in the synthesis of MIPs is not documented in the reviewed literature, its structural features make it a plausible candidate for such applications. The formation of a stable pre-polymerization complex between the template and functional monomers is crucial for creating effective binding sites. The ketone and phenyl groups of this compound could form hydrogen bonds and π-π stacking interactions with suitable functional monomers, such as methacrylic acid or 4-vinylpyridine. The successful creation of MIPs relies on selecting appropriate monomers, cross-linkers, and porogenic solvents to optimize these non-covalent interactions. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the this compound structure.

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are fundamental for the initial characterization of this compound.

¹H NMR Spectroscopy: This technique identifies the number of chemically distinct protons, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (multiplicity). For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the single methine (CH) proton, and the three protons of the methyl (CH₃) group. The aromatic protons typically appear in the downfield region (δ 7.5-8.0 ppm) due to the deshielding effect of the benzene ring and adjacent carbonyl group. The methine proton, situated between the electron-withdrawing carbonyl and nitrile groups, is expected to resonate further downfield than a typical alkyl proton. The methyl group protons would appear most upfield.

¹³C NMR Spectroscopy: This method provides a count of the unique carbon atoms in the molecule. The spectrum for this compound would display signals for the carbonyl carbon, the nitrile carbon, the carbons of the phenyl ring, the methine carbon, and the methyl carbon. The carbonyl carbon is characteristically found at the most downfield position (typically >190 ppm), while the nitrile carbon appears in the 115-120 ppm range.

The expected chemical shifts for this compound are summarized in the table below.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Phenyl Protons | ~7.5 - 8.0 | Multiplet | 5H | C₆H₅ |

| Methine Proton | ~4.5 - 5.0 | Quartet | 1H | CH |

| Methyl Protons | ~1.6 - 1.8 | Doublet | 3H | CH₃ |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~190 - 195 | C=O |

| Phenyl (quaternary) | ~134 - 138 | C-C=O |

| Phenyl (CH) | ~128 - 135 | C₆H₅ |

| Nitrile | ~116 - 120 | C≡N |

| Methine | ~35 - 40 | CH |

| Methyl | ~15 - 20 | CH₃ |

Note: These are estimated values based on typical chemical shift ranges for the respective functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

To confirm the precise atomic connectivity and resolve any ambiguities from 1D spectra, two-dimensional (2D) NMR experiments are employed. wikipedia.orgipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak would be observed between the methine (CH) proton signal and the methyl (CH₃) proton signal, confirming that these two groups are adjacent in the molecule. wikipedia.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. ipb.pt This would definitively link the proton signals to their corresponding carbon signals in the tables above. For instance, it would show a correlation between the doublet at ~1.6-1.8 ppm and the methyl carbon signal at ~15-20 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. ipb.pt It is invaluable for piecing together the molecular skeleton. Key expected correlations for this compound would include:

A cross-peak between the methyl protons and the methine carbon.

Correlations between the methyl protons and the nitrile carbon.

A correlation between the methine proton and the carbonyl carbon.

Correlations between the ortho-protons of the phenyl ring and the carbonyl carbon.

Together, these 2D NMR experiments provide a comprehensive and unambiguous map of the molecule's structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). acs.org This precision allows for the unambiguous determination of the elemental composition and molecular formula. chemguide.co.ukyoutube.com For this compound, the molecular formula is C₁₀H₉NO. HRMS would be used to confirm this by measuring the exact mass of the molecular ion.

The theoretical monoisotopic mass of C₁₀H₉NO is 159.068414 Da. An experimental HRMS measurement yielding a mass extremely close to this value would serve as definitive proof of the compound's molecular formula.

To analyze complex mixtures or to purify a sample before analysis, mass spectrometry is often coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC). hplcvials.comcreative-proteomics.com

GC-MS: This technique is suitable for compounds that are volatile and thermally stable. creative-proteomics.com this compound would first be passed through a GC column to separate it from any impurities or other components of a reaction mixture. The separated compound then enters the mass spectrometer, where it is ionized, typically by Electron Impact (EI). The resulting mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern that can be used as a chemical fingerprint for identification.

LC-MS: This method is ideal for less volatile or thermally sensitive compounds. hplcvials.com The compound is first separated using high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used, which often result in a prominent molecular ion peak with minimal fragmentation, making it easier to confirm the molecular weight. hplcvials.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (stretching, bending). It is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orgspecac.com

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups.

| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

| Nitrile | C≡N stretch | 2210 - 2260 | Medium, Sharp |

| Ketone (Aryl) | C=O stretch | 1680 - 1700 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium |

The most diagnostic peaks would be the strong, sharp absorption from the carbonyl (C=O) group of the ketone and the medium, sharp peak from the nitrile (C≡N) group in its characteristic region. specac.com The presence of these two peaks, along with absorptions for aromatic and aliphatic C-H bonds, provides strong evidence for the proposed structure of this compound.

Emerging Research Directions and Uncharted Territories

Development of Novel Catalytic Systems for Reactions Involving 2-Methyl-3-oxo-3-phenylpropanenitrile

The development of innovative catalytic systems is paramount for enhancing the efficiency, selectivity, and scope of chemical reactions. In the context of this compound, research into novel catalytic approaches is an area ripe for exploration. While traditional synthesis methods exist, the focus is shifting towards more sophisticated catalytic processes.

Recent research has highlighted the potential for transition-metal-catalyst-free methods for the synthesis of related β-ketonitriles, which could be adapted for reactions involving this compound. These approaches offer advantages in terms of cost, toxicity, and environmental impact. The exploration of photocatalytic systems, for instance, has shown promise in the synthesis of hydrazonamides from related β-ketonitriles, suggesting a potential avenue for the functionalization of this compound under mild conditions.

Future research in this area will likely focus on the design and application of catalysts that can selectively activate the different reactive sites of the this compound molecule. This could involve the use of organocatalysts, metal-organic frameworks (MOFs), and nanoparticle-based catalysts to control the outcome of reactions and enable the synthesis of complex molecular architectures.

Exploration of Asymmetric Synthesis and Enantioselective Transformations

The presence of a stereocenter in this compound makes it a candidate for asymmetric synthesis and enantioselective transformations. The ability to selectively produce one enantiomer of a chiral molecule is of critical importance in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its stereochemistry.

Currently, there is a notable gap in the scientific literature regarding the asymmetric synthesis of or with this compound. This represents a significant uncharted territory for synthetic organic chemists. The development of chiral catalysts that can control the stereochemical outcome of reactions involving this compound would be a major advancement.

Potential strategies for achieving enantioselectivity include the use of chiral metal complexes, organocatalysts, and biocatalytic methods. For instance, chiral phase-transfer catalysts or chiral Lewis acids could be employed to induce asymmetry in reactions where this compound acts as a nucleophile or an electrophile. The exploration of enzymatic resolutions or desymmetrization reactions could also provide access to enantiomerically pure forms of this compound and its derivatives.

Integration of Computational Design for Tailored Reactivity Profiles

Computational chemistry and molecular modeling are increasingly powerful tools for understanding and predicting chemical reactivity. The application of these methods to this compound could provide valuable insights into its electronic structure, reaction mechanisms, and potential for tailored applications.

Density Functional Theory (DFT) studies, for example, can be used to calculate the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity in various chemical transformations. Such computational investigations have been successfully applied to related compounds to elucidate their electronic properties and predict their behavior in different chemical environments. uj.ac.za Similar studies on this compound could guide the rational design of experiments and the development of new synthetic methodologies.

Furthermore, computational modeling can aid in the design of catalysts with tailored reactivity profiles for specific transformations involving this compound. By simulating the interaction between the substrate and the catalyst, researchers can identify key structural features that govern catalytic activity and selectivity, thereby accelerating the discovery of new and improved catalytic systems.

Potential in Advanced Materials Science beyond Polymer Templates

The unique chemical structure of this compound, featuring both a ketone and a nitrile functional group, suggests its potential as a building block for the synthesis of novel materials with advanced properties. smolecule.com While its use as an intermediate in organic synthesis is established, its application in materials science remains a largely unexplored frontier.

The reactive functional groups of this compound could be leveraged to incorporate this molecule into larger polymeric structures or to functionalize the surface of materials. This could lead to the development of materials with tailored optical, electronic, or thermal properties. For example, the nitrile group can undergo a variety of transformations to create heterocyclic structures that are often found in functional organic materials.

Beyond its role as a monomer or a functionalizing agent, there is potential to explore the self-assembly properties of this compound and its derivatives. The interplay of its polar functional groups and aromatic ring could lead to the formation of ordered supramolecular structures with interesting material properties. This uncharted territory offers exciting opportunities for the development of new functional materials for a range of applications, from electronics to sensing.

Q & A

Q. What advanced techniques are suitable for probing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Pair with Arrhenius modeling to predict shelf-life. For mechanistic insights, use LC-MS to identify hydrolyzed or oxidized derivatives and DFT to model degradation pathways .

Methodological Considerations for Data Interpretation

- Cross-disciplinary validation : Integrate experimental data (e.g., NMR coupling constants) with computational predictions (e.g., DFT-optimized geometries) to resolve structural ambiguities .

- Contradiction resolution : Apply Bayesian statistical models to weigh conflicting evidence from spectral vs. computational data, prioritizing reproducibility across independent studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.